2-(2-(2,4-dichlorophenoxy)acetamido)-N-ethylthiazole-4-carboxamide
Description
2-(2-(2,4-Dichlorophenoxy)acetamido)-N-ethylthiazole-4-carboxamide is a synthetic compound featuring a thiazole core substituted with a carboxamide group at position 4 and a 2,4-dichlorophenoxy acetamido moiety at position 2.
Properties
IUPAC Name |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-ethyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O3S/c1-2-17-13(21)10-7-23-14(18-10)19-12(20)6-22-11-4-3-8(15)5-9(11)16/h3-5,7H,2,6H2,1H3,(H,17,21)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQLPRYVKRWYBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CSC(=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-(2-(2,4-dichlorophenoxy)acetamido)-N-ethylthiazole-4-carboxamide and its derivatives is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with the COX-2 enzyme, selectively inhibiting its activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is involved in the inflammatory response. By inhibiting the COX-2 enzyme, the compound disrupts this pathway, reducing the production of prostaglandins and thereby alleviating inflammation.
Result of Action
The primary result of the compound’s action is a reduction in inflammation . By inhibiting the COX-2 enzyme and disrupting the arachidonic acid pathway, the compound reduces the production of prostaglandins, key mediators of inflammation. This can alleviate symptoms associated with inflammatory conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s efficacy can be affected by the pH of the environment. Additionally, the compound’s stability and degradation can be influenced by various environmental conditions, such as temperature and the presence of other chemicals
Biological Activity
The compound 2-(2-(2,4-dichlorophenoxy)acetamido)-N-ethylthiazole-4-carboxamide is a derivative of thiazole and incorporates a dichlorophenoxy group, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Anti-inflammatory Activity
Research indicates that derivatives of 2,4-dichlorophenoxyacetic acid (2,4-D), including the target compound, exhibit significant anti-inflammatory properties. These compounds selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in inflammation and pain pathways. In vitro studies have shown that the compound can effectively reduce COX-2 activity, leading to decreased production of pro-inflammatory mediators .
Antimicrobial Activity
The thiazole ring present in the compound is recognized for its antimicrobial properties. Studies have demonstrated that thiazole derivatives can exhibit varying degrees of antibacterial and antifungal activities. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, though specific MIC (Minimum Inhibitory Concentration) values for this compound remain to be fully elucidated .
The biological activity of this compound can be attributed to several mechanisms:
- COX-2 Inhibition : As mentioned earlier, the selective inhibition of COX-2 leads to reduced synthesis of prostaglandins involved in inflammation.
- Membrane Disruption : Similar thiazole derivatives have been shown to disrupt microbial membranes, leading to cell lysis and death. This mechanism is particularly relevant in its antimicrobial action .
- Reactive Oxygen Species (ROS) Modulation : Compounds with thiazole moieties have been associated with the modulation of oxidative stress responses in cells, potentially enhancing cellular defense mechanisms against oxidative damage .
Study 1: Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory effects of various thiazole derivatives in a murine model of inflammation. The results indicated that compounds similar to this compound significantly reduced edema and inflammatory cytokine levels compared to controls .
Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial efficacy, the compound was tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results showed promising activity with MIC values comparable to standard antibiotics used in clinical settings .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 2,4-dichlorophenoxyacetic acid and related compounds exhibit significant antimicrobial properties. Studies have shown that compounds containing thiazole moieties can demonstrate strong bacteriostatic effects against various strains of bacteria and fungi. For instance, thiazole-based compounds have been noted for their activity against Candida albicans and Escherichia coli, suggesting that the incorporation of thiazole into the structure of 2-(2-(2,4-dichlorophenoxy)acetamido)-N-ethylthiazole-4-carboxamide may enhance its antimicrobial efficacy .
Anti-inflammatory Properties
Compounds derived from 2,4-dichlorophenoxyacetic acid are known to selectively inhibit the COX-2 enzyme, which plays a critical role in inflammation. The structural similarity of this compound to these compounds suggests potential anti-inflammatory applications. In vitro studies have demonstrated that such compounds can significantly reduce inflammatory markers, indicating their therapeutic potential in treating conditions like arthritis .
Herbicidal Activity
The compound's structural components suggest potential use as a herbicide. Research has highlighted that derivatives of 2,4-dichlorophenoxyacetic acid are effective in controlling broadleaf weeds without harming cereal crops. The thiazole ring may contribute to enhanced herbicidal activity by affecting plant growth regulation pathways .
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes related to metabolic pathways. For example, studies on acetylcholinesterase inhibition have shown promising results for thiazole-containing compounds, which could lead to applications in treating neurodegenerative diseases such as Alzheimer’s disease .
Data Summary Table
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of thiazole derivatives, it was found that compounds similar to this compound exhibited significant inhibition against Candida albicans with an IC50 value indicating effective concentration levels for potential therapeutic use .
Case Study 2: Anti-inflammatory Mechanism
A detailed examination of the anti-inflammatory properties revealed that derivatives could inhibit COX-2 activity by forming hydrogen bonds with key amino acids in the enzyme's active site. This mechanism was elucidated through molecular docking studies that suggested a strong interaction between the compound and COX-2, leading to reduced inflammation markers in vitro .
Comparison with Similar Compounds
Core Heterocyclic Systems
- Thiazole vs. Pyrrole/Thiophene: The thiazole ring in the target compound differs from pyrrole (e.g., ethyl 4-(2-(2,4-dichlorophenoxy)acetamido)-5-cyano-1-phenyl-1H-pyrrole-3-carboxylate, ) and thiophene (e.g., 5-(2-chloroacetamido)-thiophene derivatives, ).
- Thiazole vs. Pyridine/Picolinic Acid: Auxin agonists like picloram (4-amino-3,5,6-trichloropicolinic acid, ) utilize pyridine cores, which are more polarizable. The thiazole’s smaller ring size may confer distinct steric interactions in receptor binding .
Substituent Analysis
- 2,4-Dichlorophenoxy Acetamido Group: This group is shared with herbicidal compounds like 2,4-D (2,4-dichlorophenoxyacetic acid, ) and synthetic intermediates (e.g., ). The dichlorophenoxy moiety enhances lipophilicity and resistance to metabolic degradation compared to non-halogenated analogs .
- N-Ethyl Carboxamide :
The N-ethyl group on the thiazole-4-carboxamide distinguishes it from compounds like WH7 (N-(4-H-1,2,4-triazol-3-yl) acetamide, ) or phenyl-substituted carboxamides (). Ethylation likely increases solubility in organic solvents, affecting bioavailability .
Herbicidal and Agrochemical Potential
- Auxin-like Activity: The 2,4-dichlorophenoxy group is a hallmark of synthetic auxins (e.g., 2,4-D, ), which disrupt plant growth. The target compound’s acetamido-thiazole structure may mimic auxin signaling but with modified translocation or persistence due to the thiazole core .
- Fungicidal Comparisons :
Propiconazole (), a triazole fungicide, shares dichlorophenyl groups but employs a triazole ring. The thiazole-carboxamide scaffold may offer alternative modes of action against fungal cytochrome P450 enzymes .
Pharmacological Prospects
- Amide Bond Stability: The acetamido linkage is common in protease inhibitors and antibiotics (e.g., β-lactams, ). The dichlorophenoxy-thiazole combination could enhance stability against enzymatic hydrolysis compared to simpler amides .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
